N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N-PHENYL-2-(2-THIENYL)ACETAMIDE
Description
N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N-PHENYL-2-(2-THIENYL)ACETAMIDE is a complex organic compound with a molecular formula of C16H14NO3S2 This compound is characterized by the presence of a thiophene ring, a phenyl group, and an acetamide moiety
Properties
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-phenyl-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S2/c18-16(11-15-7-4-9-21-15)17(13-5-2-1-3-6-13)14-8-10-22(19,20)12-14/h1-10,14H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLUKWWGKVGFLKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CS1(=O)=O)N(C2=CC=CC=C2)C(=O)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N-PHENYL-2-(2-THIENYL)ACETAMIDE typically involves the reaction of 2-thiophenylacetic acid with N-phenylthiophene-3-carboxamide under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the acetamide bond. The reaction mixture is then heated to reflux, and the product is purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N-PHENYL-2-(2-THIENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of thiols or thioethers.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiophene ring or the phenyl group is substituted with other functional groups such as halogens, alkyl groups, or nitro groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, or acetonitrile, and catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N-PHENYL-2-(2-THIENYL)ACETAMIDE has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N-PHENYL-2-(2-THIENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or microbial growth, thereby exerting its therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N-PHENYL-2-(2-THIENYL)ACETAMIDE can be compared with other similar compounds, such as:
N-(4-CHLOROPHENYL)-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-2-(2-THIENYL)ACETAMIDE: This compound has a similar structure but contains a chlorine atom on the phenyl ring, which may alter its chemical properties and reactivity.
N-(3-Chloro-4-methylphenyl)-N-(1,1-dioxido-2,3-dihydro-3-thiophenyl)-2-(2-thienyl)acetamide: This compound has additional substituents on the phenyl ring, which can affect its biological activity and interactions with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.
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